molecular formula C10H18N2O3S B2950899 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one CAS No. 1178226-14-6

1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2950899
CAS No.: 1178226-14-6
M. Wt: 246.33
InChI Key: YHBSLYSSTJPPTN-UHFFFAOYSA-N
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Description

1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one is a chemical compound characterized by the presence of a piperazine ring substituted with a propylsulfonyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine derivatives with propylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with prop-2-en-1-one under similar conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The prop-2-en-1-one moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can bind to various biological targets, modulating their activity. The propylsulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

  • 1-(4-Phenylpiperazin-1-yl)prop-2-yn-1-one
  • 1-(4-Bromobenzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
  • 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness: 1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

1-(4-propylsulfonylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-3-9-16(14,15)12-7-5-11(6-8-12)10(13)4-2/h4H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBSLYSSTJPPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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